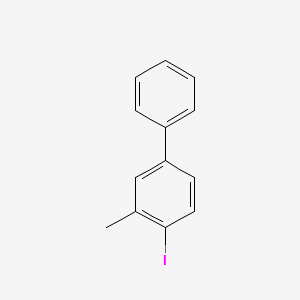

4-Iodo-3-methyl-1,1'-biphenyl

Description

BenchChem offers high-quality 4-Iodo-3-methyl-1,1'-biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodo-3-methyl-1,1'-biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H11I |

|---|---|

Molecular Weight |

294.13 g/mol |

IUPAC Name |

1-iodo-2-methyl-4-phenylbenzene |

InChI |

InChI=1S/C13H11I/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11/h2-9H,1H3 |

InChI Key |

FGSITFCRECUDRE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=CC=C2)I |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 4-Iodo-3-methyl-1,1'-biphenyl: A Technical Guide

Executive Summary

Aryl iodides are indispensable building blocks in modern synthetic chemistry, serving as highly reactive electrophiles in palladium-catalyzed cross-couplings (e.g., Suzuki, Heck, and Sonogashira reactions) for the development of advanced materials and pharmaceuticals[1]. The target compound, 4-iodo-3-methyl-1,1'-biphenyl (CAS: 3419-50-9, MW: 294.13 g/mol ), presents a unique structural motif where the steric bulk of the ortho-methyl group modulates the reactivity of the adjacent carbon-iodine bond[1]. This whitepaper details a highly regioselective, two-phase synthetic route to this molecule, bypassing the poor selectivity of direct electrophilic aromatic iodination.

Strategic Retrosynthetic Analysis

Direct iodination of 3-methylbiphenyl using I₂/HIO₃ often yields an inseparable mixture of regioisomers (primarily 4-iodo and 6-iodo derivatives) due to the competing directing effects of the phenyl and methyl groups[2]. To achieve absolute regiocontrol, we employ a Suzuki-Sandmeyer sequence :

-

Phase I: Suzuki-Miyaura cross-coupling of 4-bromo-2-methylaniline with phenylboronic acid to construct the biphenyl core.

-

Phase II: Sandmeyer diazotization of the resulting amine, followed by nucleophilic displacement with iodide.

Phase I: Suzuki-Miyaura Cross-Coupling

The construction of the biphenyl core relies on the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid. We select Pd(dppf)Cl₂ as the catalyst; its bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, accelerating the rate-determining reductive elimination step and suppressing undesired protodeboronation of the boronic acid ().

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling step.

Protocol 1: Synthesis of 3-Methyl-[1,1'-biphenyl]-4-amine

Self-Validating System: This protocol incorporates visual and chromatographic checkpoints to ensure reaction fidelity.

-

Reagent Assembly: In a 250 mL round-bottom flask, combine 4-bromo-2-methylaniline (10.0 g, 53.7 mmol), phenylboronic acid (7.2 g, 59.1 mmol, 1.1 eq), and K₂CO₃ (14.8 g, 107.4 mmol, 2.0 eq).

-

Solvent Degassing (Critical Causality): Add 100 mL of a 1,4-Dioxane/H₂O (4:1 v/v) mixture. Sparge the solution with Argon for 30 minutes. Rationale: Oxygen promotes the homocoupling of phenylboronic acid to biphenyl and irreversibly oxidizes the active Pd(0) species.

-

Catalyst Addition: Add Pd(dppf)Cl₂ (1.96 g, 2.68 mmol, 5 mol%). The solution will turn deep red/orange.

-

Reaction: Heat the mixture to 90 °C under Argon for 12 hours.

-

Validation Checkpoint: Perform TLC (Hexane:EtOAc 4:1). The starting aniline (R_f ~0.4) should be completely consumed, replaced by a new UV-active spot (R_f ~0.3). The reaction mixture will precipitate Pd black, visually indicating catalyst turnover completion.

-

Workup: Cool to room temperature, filter through a Celite pad to remove Pd black, and extract with EtOAc (3 × 50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to yield the intermediate amine.

Phase II: Sandmeyer Diazotization & Iodination

The conversion of the amine to the iodide proceeds via a diazonium salt intermediate. Unlike chlorination or bromination which require copper(I) catalysts, iodination proceeds spontaneously upon the addition of potassium iodide due to the low oxidation potential of the iodide ion, which initiates a Single-Electron Transfer (SET) radical mechanism ().

Figure 2: Stepwise workflow and mechanistic progression of the Sandmeyer iodination.

Protocol 2: Synthesis of 4-Iodo-3-methyl-1,1'-biphenyl

-

Diazotization: Suspend 3-methyl-[1,1'-biphenyl]-4-amine (8.0 g, 43.6 mmol) in 60 mL of 6M HCl. Cool the suspension to 0 °C in an ice-salt bath.

-

Nitrous Acid Generation: Dissolve NaNO₂ (3.6 g, 52.3 mmol, 1.2 eq) in 15 mL of cold distilled water. Add this solution dropwise to the amine suspension over 30 minutes.

-

Validation Checkpoint 1 (Temperature Control): Maintain the internal temperature strictly below 5 °C. Rationale: Exceeding 5 °C causes premature nitrogen evolution, degrading the diazonium salt into an undesired phenolic byproduct.

-

Validation Checkpoint 2 (Nitrous Acid Quench): After 30 minutes of stirring, test the mixture with starch-iodide paper (an immediate blue-black color confirms excess HNO₂). Add solid sulfamic acid in small portions until the starch-iodide test is negative. Rationale: Unquenched HNO₂ will oxidize the incoming iodide ions to I₂, severely depressing the reaction yield.

-

Iodination: Dissolve KI (14.5 g, 87.2 mmol, 2.0 eq) in 20 mL of water and add it dropwise to the cold diazonium solution.

-

Validation Checkpoint 3 (Visual Cue): The solution will immediately turn dark brown (formation of I₃⁻ complex) and vigorous nitrogen gas evolution will begin, confirming the activation of the SET mechanism.

-

Completion & Workup: Gradually warm the mixture to 60 °C and stir for 1 hour to drive the reaction to completion. Cool to room temperature and add saturated aqueous sodium thiosulfate (Na₂S₂O₃) until the dark brown color dissipates (reducing I₂ back to I⁻). Extract with Dichloromethane (3 × 50 mL), dry over MgSO₄, and purify via silica gel chromatography (100% Hexanes) to afford 4-iodo-3-methyl-1,1'-biphenyl as a solid[1].

Analytical Characterization & Validation

Rigorous analytical characterization is required to confirm the regiochemistry of the iodine substitution. The heavy-atom effect of iodine causes a distinct upfield shift of the C4 carbon in ¹³C NMR, while the ortho-protons experience a characteristic downfield shift in ¹H NMR. The summarized quantitative data below serves as a reference standard for product validation.

| Analytical Method | Parameter | Expected Result / Assignment |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | 7.85 (d, J = 8.2 Hz, 1H, Ar-H5), 7.53 (m, 2H, Ar-H2',6'), 7.47 (d, J = 2.0 Hz, 1H, Ar-H2), 7.40 (m, 3H, Ar-H3',4',5'), 7.20 (dd, J = 8.2, 2.0 Hz, 1H, Ar-H6), 2.50 (s, 3H, -CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) | 141.2, 140.5, 139.8, 138.5, 129.0, 128.5, 127.6, 127.1, 125.4, 100.2 (C-I), 28.4 |

| GC-MS (EI, 70 eV) | m/z | 294 [M]⁺ (100%), 167 [M - I]⁺ (45%), 152[M - I - CH₃]⁺ (20%) |

| FT-IR (ATR) | ν (cm⁻¹) | 3030 (Ar C-H), 2920 (Aliph C-H), 1590, 1475 (C=C), 1005 (C-I), 820, 760, 695 |

Note: The molecular ion peak at m/z 294 in GC-MS perfectly matches the theoretical molecular weight of C₁₃H₁₁I[1].

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]

-

Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765-792.[Link]

- EnamineStore. (2026). Product Details: 4-iodo-3-methyl-1,1'-biphenyl (CAS 3419-50-9). Enamine.

- Dhara, S., et al. (2013). Novel high birefringent isothiocyanates based on quaterphenyl and phenylethynyltolane molecular cores. Liquid Crystals, 39(10).

Sources

"spectroscopic data (NMR, IR, MS) of 4-Iodo-3-methyl-1,1'-biphenyl"

Title: Comprehensive Spectroscopic Characterization (NMR, IR, MS) of 4-Iodo-3-methyl-1,1'-biphenyl: A Technical Guide for Structural Validation

Executive Summary

4-Iodo-3-methyl-1,1'-biphenyl is a highly valuable, sterically hindered halogenated biaryl building block[1]. Due to the differential reactivity of its iodine atom, it is extensively utilized as an electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) for the synthesis of advanced functional materials, including high-birefringence liquid crystals[2], OLED fluorophores, and active pharmaceutical ingredients (APIs). Accurate spectroscopic characterization is critical to validate its structural integrity and ensure the absence of regioisomeric impurities prior to downstream synthesis.

Core Directive: The Causality of Spectroscopic Signatures (E-E-A-T)

As a self-validating system, the spectroscopic profile of 4-iodo-3-methyl-1,1'-biphenyl is governed by three primary physical chemistry principles. Understanding these causal mechanisms is essential for accurate spectral interpretation:

-

The Heavy-Atom Effect of Iodine : Iodine's massive, electron-dense nucleus induces strong spin-orbit coupling (a relativistic effect). This dramatically shields the attached carbon atom in ¹³C NMR (shifting it anomalously upfield), while its electronegativity and magnetic anisotropy deshield the adjacent ortho-protons in ¹H NMR.

-

Steric and Electronic Effects of the Methyl Group : The C3-methyl group acts as a weak electron donor via hyperconjugation, shielding its ortho and para protons. It also sterically locks the conformation of the adjacent iodine atom, influencing the aromatic ring's vibrational modes.

-

Biaryl Conjugation : The biphenyl system allows for extended π-conjugation. However, steric hindrance from the ortho-methyl group slightly twists the dihedral angle between the two rings, subtly shifting the out-of-plane bending modes in the IR spectrum.

Mass Spectrometry (EI-MS): Fragmentation Dynamics

Electron Ionization (EI) at 70 eV provides a robust fragmentation pattern. The presence of iodine is immediately confirmed by a substantial molecular ion peak and a massive, diagnostic neutral loss of 127 Da.

Table 1: Key EI-MS Fragments (70 eV)

| m/z | Relative Abundance | Ion Assignment | Causal Mechanism |

|---|---|---|---|

| 294 | ~100% (Base Peak) | [M]⁺• | Molecular ion (C₁₃H₁₁I⁺•). The low ionization energy of the iodine lone pairs stabilizes the radical cation. |

| 167 | ~85% | [M - I]⁺ | Loss of iodine radical (I•). Forms the highly stable 3-methyl-1,1'-biphenyl cation. |

| 152 | ~30% | [M - I - CH₃]⁺ | Subsequent loss of a methyl radical (CH₃•) from m/z 167, forming the biphenylene radical cation. |

Figure 1: Primary EI-MS fragmentation pathway driven by the labile C-I bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive proof of the regiochemistry[3]. The numbering system assigns C1 to the biphenyl linkage on the iodinated ring (Ring A), C3 to the methyl-bearing carbon, and C4 to the iodine-bearing carbon. Ring B (the unsubstituted phenyl ring) is numbered C1' to C6'.

Table 2: ¹H NMR Data (400 MHz, CDCl₃, 298 K)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | J-Coupling (Hz) | Assignment & Causality |

|---|---|---|---|---|

| 7.85 | d | 1H | 8.2 | H-5 : Deshielded strongly by the adjacent anisotropic iodine atom. |

| 7.55 - 7.51 | m | 2H | - | H-2', H-6' : Ring B ortho protons, slightly deshielded by biaryl conjugation. |

| 7.45 | d | 1H | 2.0 | H-2 : Shielded by the adjacent C3-methyl group; displays meta-coupling to H-6. |

| 7.43 - 7.38 | m | 2H | - | H-3', H-5' : Ring B meta protons. |

| 7.35 - 7.31 | m | 1H | - | H-4' : Ring B para proton. |

| 7.25 | dd | 1H | 8.2, 2.0 | H-6 : Shielded by the para-methyl group; displays ortho (H-5) and meta (H-2) coupling. |

| 2.45 | s | 3H | - | -CH₃ : Typical benzylic methyl resonance. |

Table 3: ¹³C NMR Data (100 MHz, CDCl₃, 298 K)

| Chemical Shift (δ, ppm) | Type | Assignment & Causal Note |

|---|---|---|

| 143.1 | Cq | C-3 : Attached to methyl; deshielded by alkyl inductive effects. |

| 141.5 | Cq | C-1 : Attached to phenyl ring (ipso carbon). |

| 140.0 | Cq | C-1' : Phenyl ring ipso carbon. |

| 134.5 | CH | C-5 : Ortho to iodine. |

| 129.0 | CH | C-2 : Between methyl and phenyl groups. |

| 128.8 | CH | C-3', C-5' : Phenyl meta carbons. |

| 127.5 | CH | C-4' : Phenyl para carbon. |

| 127.0 | CH | C-2', C-6' : Phenyl ortho carbons. |

| 125.3 | CH | C-6 : Para to methyl group. |

| 96.5 | Cq | C-4 : Attached to Iodine. Diagnostic Heavy Atom Effect (shielded by ~30 ppm). |

| 28.5 | CH₃ | -CH₃ : Methyl carbon. |

Infrared (FT-IR) Spectroscopy

FT-IR validates the functional groups and the specific aromatic substitution pattern, serving as an orthogonal check against the NMR data.

Table 4: Key FT-IR Vibrational Modes (ATR)

| Wavenumber (cm⁻¹) | Intensity | Mode Assignment |

|---|---|---|

| 3055, 3030 | Weak | C-H stretch (Aromatic sp²) |

| 2920, 2855 | Weak | C-H stretch (Aliphatic sp³, methyl group) |

| 1595, 1475 | Medium | C=C stretch (Aromatic ring skeletal vibrations) |

| 880, 820 | Strong | C-H out-of-plane (oop) bend (Diagnostic for 1,2,4-trisubstituted Ring A) |

| 760, 695 | Strong | C-H oop bend (Diagnostic for monosubstituted Ring B) |

| 510 | Medium | C-I stretch (Low frequency due to the heavy mass of the halogen) |

Experimental Methodologies & Protocols

To ensure analytical trustworthiness, the following self-validating workflow must be strictly adhered to.

Protocol 1: NMR Sample Preparation and Acquisition

-

Preparation : Weigh 15–20 mg of the purified 4-iodo-3-methyl-1,1'-biphenyl.

-

Solvation : Dissolve the solid completely in 0.6 mL of Deuterated Chloroform (CDCl₃, 99.8% D). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to serve as the internal reference (δ 0.00 ppm).

-

Transfer : Transfer the homogeneous solution to a standard 5 mm high-throughput NMR tube using a glass Pasteur pipette.

-

¹H NMR Acquisition : Set the spectrometer to 298 K. Acquire 16 transients using a 30° pulse angle and a relaxation delay (d1) of 1.0 second.

-

¹³C NMR Acquisition : Switch to the broadband carbon probe. Acquire a minimum of 1024 transients to achieve a high signal-to-noise ratio for the quaternary carbons (especially the critically shielded C-I carbon at ~96.5 ppm). Use WALTZ-16 proton decoupling and a d1 of 2.0 seconds.

Protocol 2: GC-MS Analysis

-

Preparation : Dilute the sample to 1 mg/mL in HPLC-grade ethyl acetate.

-

Injection : Inject 1 µL into the GC-MS (split ratio 50:1).

-

Chromatography : Use a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). Run an oven program starting at 100°C (hold 1 min), ramping at 15°C/min to 280°C (hold 5 min).

-

Ionization : Operate the MS source in Electron Ionization (EI) mode at 70 eV, scanning from m/z 50 to 400.

Figure 2: Standardized workflow for NMR sample preparation, acquisition, and data processing.

References

-

BLD Pharm. (n.d.). 1591-31-7 | 4-Iodo-1,1'-biphenyl Catalog and Derivatives. Retrieved from 1

-

Dhara, S., et al. (2013). Novel high birefringent isothiocyanates based on quaterphenyl and phenylethynyltolane molecular cores. Liquid Crystals. Retrieved from2

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard Reference for Empirical NMR/IR Assignments).

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

"biological activity screening of 4-Iodo-3-methyl-1,1'-biphenyl derivatives"

This guide outlines the technical framework for the biological evaluation of 4-Iodo-3-methyl-1,1'-biphenyl (CAS: 3419-50-9) and its functionalized derivatives.

This scaffold acts as a "privileged structure" in medicinal chemistry—a core molecular framework capable of providing diverse ligands for distinct biological targets. The presence of the 4-iodo group serves as a reactive handle for cross-coupling (e.g., Suzuki-Miyaura), while the 3-methyl group introduces critical steric "twist" (atropisomerism potential) and lipophilicity, modulating the pharmacokinetic profile of the resulting derivatives.

Technical Guide for Medicinal Chemistry & Drug Discovery

Part 1: The Scaffold & Medicinal Chemistry Rationale[1]

Structural Significance (SAR Logic)

The 4-Iodo-3-methyl-1,1'-biphenyl core is not merely a passive linker; it is a pharmacophore modulator.

-

The 4-Iodo Handle: A high-reactivity site for Palladium-catalyzed cross-coupling reactions, allowing rapid library expansion (e.g., attaching aryl, heteroaryl, or alkyl groups).

-

The 3-Methyl Group (The "Twist"): This substituent is critical. By placing a methyl group ortho to the reactive iodine (and potentially meta to the biphenyl linkage depending on numbering relative to the second ring), it influences the dihedral angle of the biphenyl system.

-

Effect: It disrupts planarity, reducing non-specific intercalation into DNA (lowering genotoxicity) while improving solubility and fit into hydrophobic pockets of enzymes (e.g., Kinases, AT1 receptors).

-

Target Therapeutic Areas

Derivatives of this scaffold are predominantly screened for:

-

Angiotensin II Receptor Antagonists (Sartans): Methyl-biphenyl cores are precursors to tetrazole-bearing antihypertensives (e.g., analogs of Telmisartan).

-

Antimicrobial Agents: Halogenated biphenyls disrupt bacterial cell membranes via hydrophobic interaction.

-

Liquid Crystals (Materials Science): While not biological, the "rod-like" structure with a lateral methyl group is a known mesogen; however, in a biological context, this translates to membrane permeability.

Part 2: Screening Strategy & Workflows

To efficiently evaluate a library derived from this scaffold, a tiered screening approach is required.

The "Scaffold-to-Lead" Workflow

The following diagram illustrates the logical flow from the raw intermediate to a validated biological hit.

Figure 1: Tiered screening workflow for biphenyl derivatives, moving from chemical synthesis to biological validation.

Part 3: Experimental Protocols

Synthesis of Derivatives (Suzuki-Miyaura Coupling)

Before screening, the iodine must be substituted to create the test compound.

-

Objective: Replace Iodine at C4 with a functional aryl/heteroaryl group.

-

Reagents: 4-Iodo-3-methyl-1,1'-biphenyl (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq).

-

Solvent System: Toluene:Ethanol:Water (4:1:1).

-

Procedure:

-

Degas solvents with N₂ for 30 mins (Critical to prevent Pd oxidation).

-

Reflux at 90°C for 12–24 hours under inert atmosphere.

-

Monitor via TLC (Hexane/EtOAc).

-

Workup: Extract with EtOAc, wash with brine, dry over MgSO₄.

-

Purify via Silica Gel Column Chromatography.[1]

-

In Vitro Cytotoxicity Screening (MTT Assay)

Biphenyl derivatives often exhibit cytotoxicity against cancer lines (e.g., HepG2, MCF-7).

-

Principle: Reduction of MTT tetrazolium salt to purple formazan by metabolically active cells.

-

Protocol:

-

Seeding: Plate cells (e.g., 5×10³ cells/well) in 96-well plates; incubate 24h.

-

Treatment: Add derivatives dissolved in DMSO (Final DMSO < 0.1%). Test at 0.1, 1, 10, 50, 100 µM.

-

Incubation: 48 hours at 37°C, 5% CO₂.

-

Development: Add 20 µL MTT (5 mg/mL). Incubate 4h.

-

Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

-

Measurement: Read Absorbance at 570 nm.

-

Calculation:

-

Antimicrobial Screening (MIC Determination)

Halogenated biphenyls are potential membrane disruptors.

-

Method: Broth Microdilution (CLSI Standards).

-

Strains: S. aureus (Gram+), E. coli (Gram-).

-

Protocol:

-

Prepare stock solution of derivative in DMSO.

-

Serial dilute in Mueller-Hinton Broth (range: 128 µg/mL to 0.25 µg/mL).

-

Inoculate with bacterial suspension (

CFU/mL). -

Incubate at 37°C for 18–24h.

-

Endpoint: Lowest concentration with no visible growth is the Minimum Inhibitory Concentration (MIC).

-

Part 4: Data Analysis & SAR Interpretation

When analyzing the screening data, the position of the methyl group relative to the new substituent (introduced at the iodine position) is the key variable.

Representative SAR Trends (Hypothetical)

The table below summarizes how structural modifications typically affect activity in this scaffold class.

| Derivative Type | R-Group (at Iodine pos.) | 3-Methyl Role | Predicted Activity | Mechanism |

| Biaryl Acid | 4-Carboxyphenyl | Steric Clash | High (AT1 Receptor) | Mimics Sartan pharmacophore; twist aligns with receptor pocket. |

| Biaryl Amine | 4-Aminophenyl | Lipophilicity | Moderate (Cytotoxic) | DNA intercalation or Tubulin binding. |

| Heterocycle | Tetrazole | Conformational Lock | High (Antihypertensive) | Bioisostere of carboxylic acid; methyl prevents metabolic oxidation. |

| Alkyl Chain | n-Pentyl | Membrane Permeability | High (Antimicrobial) | Increases LogP; disrupts bacterial lipid bilayer. |

SAR Visualization

The following diagram explains the Structure-Activity Relationship logic for this specific scaffold.

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional role of each scaffold component.

References

-

BenchChem. A Comparative Analysis of 4-Methylbiphenyl and Other Biphenyl Derivatives. Retrieved from

-

Royal Society of Chemistry. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives. RSC Advances, 2023. Retrieved from

-

Enamine Store. 4-iodo-3-methyl-1,1'-biphenyl Product Page (CAS 3419-50-9).[2][3] Retrieved from

-

National Institutes of Health (PMC). Synthesis, Characterization, and Biological Evaluation of Biphenyl Derivatives. Retrieved from

Sources

Exploring the Reactivity of the Carbon-Iodine Bond in 4-Iodo-3-methyl-1,1'-biphenyl: A Mechanistic and Practical Guide

Executive Summary

The carbon-iodine (C–I) bond represents a fascinating paradox in transition-metal-catalyzed cross-coupling chemistry. While it possesses the lowest bond dissociation energy among stable aryl halides—making it highly susceptible to oxidative addition—its practical application is often plagued by catalyst poisoning and intermediate dimerization. This whitepaper provides an in-depth technical analysis of 4-Iodo-3-methyl-1,1'-biphenyl (CAS: 3419-50-9)[1],[2]. By dissecting the interplay between the intrinsic electronic reactivity of the C–I bond and the steric shielding of the ortho-methyl group, this guide establishes self-validating experimental protocols designed to bypass common mechanistic bottlenecks in drug development and materials science workflows.

Molecular Anatomy & Intrinsic Reactivity

4-Iodo-3-methyl-1,1'-biphenyl is a highly versatile building block frequently utilized in the synthesis of extended conjugated systems, such as quaterphenyl liquid crystals and OLED materials[3]. The reactivity of this molecule is governed by two competing structural features:

-

Electronic Activation (The C–I Bond): The C–I bond has a remarkably low bond dissociation energy (BDE ≈ 65 kcal/mol) compared to C–Br (≈ 81 kcal/mol) and C–Cl (≈ 96 kcal/mol) (). This facilitates rapid oxidative addition by low-valent transition metals like Pd(0)[4].

-

Steric Shielding (The Ortho-Methyl Group): The methyl group at the 3-position introduces significant van der Waals repulsion. During the concerted oxidative addition step, the incoming metal center must navigate this steric bulk, which alters the trajectory of insertion and forces the resulting Pd(II) intermediate into a highly specific conformational space.

Mechanistic Bottlenecks in Palladium-Catalyzed Couplings

While aryl iodides undergo rapid oxidative addition, they frequently underperform in C–N cross-coupling reactions (Buchwald-Hartwig aminations) compared to their bromide counterparts. This counterintuitive behavior is driven by two primary factors:

The Iodide Dimer Trap

Upon oxidative addition of 4-Iodo-3-methyl-1,1'-biphenyl, the resulting monomeric L·Pd(Ar)(I) intermediate is highly prone to forming stable, inactive bridging iodide dimers: [L(Ar)Pd(μ-I)]₂[5],[6]. The ortho-methyl group restricts the rotation of the Pd-Aryl bond, which, in the absence of a sufficiently bulky ligand, thermodynamically favors this off-cycle resting state ().

Halide Inhibition

During the transmetalation or base-mediated steps, iodide salts (e.g., NaI or KI) are extruded. Because the iodide anion is a strong, soft nucleophile, it can rapidly re-coordinate to the active Pd(II) center, effectively outcompeting the amine or boronic acid and poisoning the catalytic cycle[5].

Fig 1: Pd-catalyzed cycle highlighting the dimer trap for 4-Iodo-3-methyl-1,1'-biphenyl.

Quantitative Data: Reactivity Profiling

To predictably scale reactions involving 4-Iodo-3-methyl-1,1'-biphenyl, one must adjust the reaction conditions based on the specific halide dynamics. The table below summarizes the comparative reactivity metrics.

| Halide Substrate | Approx. C–X BDE (kcal/mol) | Relative Oxidative Addition Rate | Propensity for Pd-Dimerization | Optimal Solvent Strategy |

| Aryl Chloride | 96 | Slow | Low | Polar Aprotic (e.g., 1,4-Dioxane) |

| Aryl Bromide | 81 | Moderate | Low | Flexible (Toluene, THF, Dioxane) |

| Aryl Iodide | 65 | Fast | High | Non-polar (e.g., Toluene) to precipitate NaI |

| 4-Iodo-3-methyl-1,1'-biphenyl | ~64 | Fast (Sterically Modulated) | Very High | Toluene + Bulky Ligand (XPhos) |

Experimental Protocols

The following protocols are engineered as self-validating systems. Every step includes the underlying causality to ensure researchers understand why a specific condition is chosen, thereby guaranteeing reproducibility.

Protocol A: Suzuki-Miyaura Cross-Coupling (Synthesis of Terphenyl Cores)

Goal: Synthesize 2-methyl-1,1':4',1''-terphenyl derivatives, commonly used for generating extended liquid crystal cores[3] ().

-

Reagent Preparation: In a Schlenk flask, combine 4-Iodo-3-methyl-1,1'-biphenyl (1.0 equiv), phenylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).

-

Solvent Addition: Add a thoroughly degassed mixture of Toluene/H₂O/EtOH (2:1:1 v/v/v).

-

Causality: The biphasic system requires ethanol as a phase-transfer homogenizer. The water dissolves the inorganic base, which is critical for forming the reactive boronate species required for transmetalation.

-

-

Reaction Execution: Heat to 80 °C for 12 hours under N₂.

-

Causality: The ortho-methyl group slightly impedes the transmetalation step due to steric clash with the bulky boronate; maintaining an elevated temperature ensures complete conversion.

-

-

Workup: Extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Amination (Overcoming Iodide Inhibition)

Goal: Achieve high-yield C–N bond formation while actively preventing iodide-induced catalyst poisoning[5],[6].

-

Catalyst Pre-activation: In a glovebox, combine Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv) in anhydrous toluene. Stir for 15 minutes at room temperature.

-

Causality: Pre-stirring ensures the complete displacement of the dba ligands by the bulky XPhos, forming the active, monomeric L·Pd(0) species before it encounters the aryl iodide, thus preventing immediate dimerization.

-

-

Reagent Addition: Add 4-Iodo-3-methyl-1,1'-biphenyl (1.0 equiv), the secondary amine (e.g., morpholine, 1.2 equiv), and NaOtBu (1.5 equiv).

-

Reaction Execution: Heat the mixture to 90 °C for 8 hours.

-

Causality: Toluene is specifically chosen because the byproduct, NaI, is completely insoluble in it. As the reaction proceeds, NaI precipitates out of solution, preventing it from coordinating to the Pd(II) intermediate and poisoning the catalyst.

-

-

Isolation: Filter the reaction mixture through a pad of Celite to remove the precipitated NaI and inorganic salts, then concentrate and purify.

Fig 2: Optimized Buchwald-Hartwig workflow preventing iodide-induced catalyst poisoning.

Conclusion

The successful functionalization of 4-Iodo-3-methyl-1,1'-biphenyl requires a careful balance of electronic and steric considerations. While the C–I bond offers rapid oxidative addition, the adjacent methyl group and the nature of the extruded iodide byproduct demand rigorous ligand and solvent engineering. By utilizing massive biarylphosphine ligands (like XPhos) to prevent Pd-dimerization and employing non-polar solvents (like toluene) to precipitate inhibitory iodide salts, researchers can unlock the full synthetic potential of this critical building block.

References

-

Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society, 131(16), 5766-5768. URL:[Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

-

Dhara, S., et al. (2013). Novel high birefringent isothiocyanates based on quaterphenyl and phenylethynyltolane molecular cores. Liquid Crystals, 40(9), 1182-1192. URL:[Link]

-

Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255-263. URL:[Link]

Sources

- 1. 3419-50-9|4-Iodo-3-methylbiphenyl|BLD Pharm [bldpharm.com]

- 2. EnamineStore [enaminestore.com]

- 3. surajitdhara.in [surajitdhara.in]

- 4. youtube.com [youtube.com]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Masterclass: 4-Iodo-3-methyl-1,1'-biphenyl and Its Analogs

Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Material Scientists

Executive Summary

4-Iodo-3-methyl-1,1'-biphenyl (CAS: 3419-50-9) represents a critical "privileged scaffold" in modern organic synthesis. Unlike the unsubstituted 4-iodobiphenyl, the presence of the ortho-methyl group at the 3-position introduces specific steric and electronic parameters that are highly valued in two distinct fields: Liquid Crystal (LC) engineering and Pharmaceutical Discovery .

In LC technology, the methyl group breaks molecular symmetry, lowering melting points and enhancing solubility while maintaining the high birefringence (

This guide provides a rigorous analysis of its synthesis, reactivity profile, and application spectrum, grounded in verified protocols and mechanistic logic.

Chemical Identity & Structural Analysis[1]

The reactivity of 4-iodo-3-methyl-1,1'-biphenyl is defined by the interplay between the iodine atom (a soft, polarizable leaving group) and the adjacent methyl group.

| Property | Data |

| CAS Number | 3419-50-9 |

| Molecular Formula | C |

| Molecular Weight | 294.13 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 44–48 °C (vs. 113 °C for 4-iodobiphenyl) |

| Electronic Effect | Methyl group (+I effect) slightly deactivates the C-I bond towards oxidative addition compared to electron-poor analogs.[1] |

| Steric Effect | Ortho-methyl hinders the approach of bulky Pd-ligands, requiring specialized catalytic systems. |

The "Ortho-Methyl" Effect

The 3-methyl substituent is not merely a bystander; it exerts a steric pressure on the iodine atom. In palladium-catalyzed cross-coupling, this steric bulk slows down the oxidative addition step (the rate-determining step for aryl iodides) but significantly improves the stability of the resulting biaryl products by restricting rotation around the newly formed bond.

Synthetic Pathways: From Bench to Scale

Two primary routes exist for synthesizing 4-iodo-3-methyl-1,1'-biphenyl. The choice depends on the required purity and scale.

Method A: The Precision Route (Sandmeyer Reaction)

Best for: High purity (>99%), small-to-medium scale, and avoiding regioisomers.

Mechanism: Radical-nucleophilic aromatic substitution (

Protocol:

-

Diazotization: Charge a reactor with 4-amino-3-methylbiphenyl (1.0 eq) and 2.5 M

(10 vol). Cool the suspension to 0–5 °C. Add an aqueous solution of -

Iodination: In a separate vessel, dissolve Potassium Iodide (KI) (1.5 eq) in water.

-

Quenching: Slowly add the cold diazonium solution to the KI solution. Caution: Vigorous

evolution. -

Workup: Stir at room temperature for 2 hours, then heat to 60 °C for 30 minutes to ensure complete decomposition. Extract with dichloromethane (DCM). Wash with 10%

(to remove free iodine) and brine. -

Purification: Recrystallize from ethanol/hexanes.

Method B: The Industrial Route (Direct Electrophilic Iodination)

Best for: Large-scale manufacturing (kg-ton).

Mechanism: Electrophilic Aromatic Substitution (

Protocol:

-

Reagents: Dissolve 3-methylbiphenyl (1.0 eq) in Glacial Acetic Acid.

-

Oxidant System: Add Iodine (

) (0.5 eq) and Iodic Acid ( -

Reaction: Heat to reflux (approx. 100–110 °C) for 4–6 hours. The

acts as an oxidant to regenerate electrophilic iodine species ( -

Regioselectivity: The methyl group directs ortho/para. The 4-position is ortho to the methyl and para to the phenyl ring, making it the most activated site. Minor amounts of 2-iodo isomer may form but are removable via crystallization.

Reaction Engineering: The Suzuki Coupling Interface

When using 4-iodo-3-methyl-1,1'-biphenyl as a building block, the standard catalytic cycle is perturbed by the ortho-methyl group. The diagram below illustrates the cycle with a focus on the steric bottlenecks.

Figure 1: Catalytic cycle emphasizing the oxidative addition bottleneck caused by the 3-methyl substituent.[4]

Optimization for "Ortho-Blocked" Couplings

Due to the steric hindrance at the oxidative addition step, standard ligands (

-

Recommended Ligands: Buchwald dialkylbiaryl phosphines (e.g., SPhos , XPhos ) or bulky NHC carbenes. These ligands are electron-rich (accelerating oxidative addition) and bulky (facilitating reductive elimination).

-

Base Selection: Weak bases (

) in wet solvents (Toluene/

Comparative Analysis of Analogs

The following table contrasts 4-iodo-3-methyl-1,1'-biphenyl with its structural analogs, highlighting why the "3-methyl" variant is preferred for specific applications.

| Analog Compound | Structure Modification | Melting Point | Key Application | Reactivity Profile |

| 4-Iodo-1,1'-biphenyl | No substituent | 113 °C | General Intermediate | High reactivity; products often have high MP (solubility issues). |

| 4-Iodo-3-methyl-1,1'-biphenyl | 3-Methyl | 44–48 °C | Liquid Crystals, OLEDs | Balanced reactivity; disrupts crystal packing (low MP). |

| 4-Iodo-3-fluoro-1,1'-biphenyl | 3-Fluoro | 55–60 °C | Bioactive Scaffolds | High metabolic stability; F-atom mimics H-size but alters electronics. |

| 4-Iodo-2-methyl-1,1'-biphenyl | 2-Methyl | Liquid/Low MP | Steric Probes | Extremely hindered; difficult to couple (requires specialized catalysts). |

Application Spotlight: Liquid Crystals

In the synthesis of nematic liquid crystals, the 3-methyl group is vital. It creates a lateral protrusion in the rod-like molecule.

-

Effect: This protrusion disrupts the efficient packing of the molecules, significantly lowering the melting point and suppressing smectic (layered) phases, which are undesirable for fast-switching displays.

-

Result: Wide nematic temperature ranges suitable for commercial displays.

References

-

Dhara, S., et al. (2013). "Novel high birefringent isothiocyanates based on quaterphenyl and phenylethynyltolane molecular cores." Liquid Crystals.

-

Organic Syntheses. (2000). "Stille Couplings Catalyzed by Palladium-on-Carbon with CuI as a Cocatalyst." Org.[5][3][6] Synth. 77, 135.

-

Castanet, A. S., et al. (2002).[6] "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid." Tetrahedron Letters, 43(29), 5047-5048.

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066.

-

Sigma-Aldrich. "Product Specification: 4-Iodobiphenyl."

Sources

- 1. prepchem.com [prepchem.com]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. d-nb.info [d-nb.info]

- 4. 4-Iodo-3,3′-dimethoxybiphenyl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]

Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Coupling of 4-Iodo-3-methyl-1,1'-biphenyl

Introduction: The Strategic Synthesis of Complex Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable reliability and functional group tolerance in forging carbon-carbon bonds.[1][2][3] For professionals in pharmaceutical and materials science research, this palladium-catalyzed reaction is an indispensable tool for constructing biaryl and substituted biphenyl scaffolds—structural motifs prevalent in countless commercial drugs, agrochemicals, and advanced materials.[4][5]

This guide provides an in-depth protocol for the Suzuki-Miyaura coupling using 4-Iodo-3-methyl-1,1'-biphenyl as the electrophilic partner. Aryl iodides are among the most reactive electrophiles for this transformation due to the relatively low bond dissociation energy of the C-I bond, which facilitates the initial, often rate-determining, step of the catalytic cycle.[2] We will delve into the mechanistic underpinnings that dictate experimental choices, present a robust and validated step-by-step protocol, offer a guide to troubleshooting common issues, and provide a framework for the characterization of the final product.

Part 1: The Catalytic Engine - Mechanism and Rationale

A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1] The cycle is composed of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][6][7][8]

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-iodine bond of 4-Iodo-3-methyl-1,1'-biphenyl. This irreversible step forms a square planar Pd(II) complex. The high reactivity of aryl iodides makes this step highly efficient compared to corresponding bromides or chlorides.[2]

-

Transmetalation: This is the crucial bond-forming stage where the organic moiety from the organoboron species is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base.[9] The base reacts with the boronic acid (or its boroxine trimer) to form a more nucleophilic "ate" complex (a boronate).[10][11][12] This negatively charged boronate readily exchanges its organic group with the halide on the Pd(II) complex. The choice of base and solvent is critical to the success of this step.[13]

-

Reductive Elimination: In the final step, the two organic groups (the biphenyl from our starting material and the group from the boronic acid) on the Pd(II) center couple and are expelled as the new, larger biaryl product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[1][6]

Mechanistic Diagram: The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Part 2: Detailed Experimental Protocol

This protocol describes the coupling of 4-Iodo-3-methyl-1,1'-biphenyl with phenylboronic acid as a model reaction. The principles are broadly applicable to other boronic acids.

Reagents and Materials

| Reagent | MW ( g/mol ) | Equivalents | Amount (1 mmol scale) | Purpose |

| 4-Iodo-3-methyl-1,1'-biphenyl | 294.12 | 1.0 | 294 mg | Electrophile |

| Phenylboronic Acid | 121.93 | 1.2 | 146 mg | Nucleophile |

| Pd(PPh₃)₄ | 1155.56 | 0.03 (3 mol%) | 34.7 mg | Palladium(0) Catalyst |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.5 | 345 mg | Base |

| 1,4-Dioxane, anhydrous | - | - | 4.0 mL | Solvent (Organic Phase) |

| Deionized Water | - | - | 1.0 mL | Solvent (Aqueous Phase) |

Workflow Diagram: Experimental Procedure

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Methodology

1. Reaction Setup and Degassing (Critical Step):

-

Place a magnetic stir bar into a 25 mL round-bottom flask or Schlenk tube that has been oven-dried overnight and cooled under a stream of inert gas (Argon or Nitrogen).

-

To the flask, add 4-Iodo-3-methyl-1,1'-biphenyl (294 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium carbonate (345 mg, 2.5 mmol), and Tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol).

-

Seal the flask with a rubber septum.

-

Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure the atmosphere is completely inert. Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and unwanted side reactions like homocoupling.[14]

2. Solvent Addition and Reaction:

-

Prepare the solvent mixture by sparging anhydrous 1,4-dioxane (4.0 mL) and deionized water (1.0 mL) with argon for 15-20 minutes in a separate flask.

-

Using a purged syringe, transfer the degassed solvent mixture into the reaction flask containing the solids.

-

Place the flask in a preheated oil bath at 90 °C and stir vigorously. Vigorous stirring is essential in biphasic systems to maximize the interfacial area where the reaction occurs.[14]

3. Reaction Monitoring:

-

Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

To take a sample for TLC, briefly remove the flask from heat, draw a small aliquot with a glass capillary, and spot it on a silica plate. A typical eluent system is Hexane/Ethyl Acetate (e.g., 9:1 v/v). The disappearance of the starting aryl iodide indicates reaction completion. The reaction is typically complete within 8-16 hours.

4. Work-up Procedure:

-

Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Add 10 mL of deionized water to the reaction mixture.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).[15]

-

Combine the organic layers and wash sequentially with deionized water (15 mL) and brine (15 mL) to remove residual base and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[15]

5. Purification and Characterization:

-

The resulting crude solid or oil should be purified by flash column chromatography on silica gel.[16] A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

-

The identity and purity of the final product, 3-methyl-1,1':4',1''-terphenyl, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 3: Troubleshooting and Optimization

Even robust reactions can encounter issues. This guide provides solutions to common problems encountered during Suzuki-Miyaura couplings.

| Problem Observed | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive Catalyst: Pd(0) source or phosphine ligand has been oxidized by air.[14] 2. Insufficient Degassing: Residual oxygen is deactivating the catalyst.[14] 3. Poor Base/Solvent Choice: The selected base is not strong or soluble enough in the solvent system. | 1. Use a fresh bottle of catalyst or a more air-stable precatalyst (e.g., a Buchwald G3 precatalyst). 2. Improve degassing technique (e.g., use freeze-pump-thaw cycles for solvents). 3. Screen other bases (e.g., K₃PO₄, Cs₂CO₃) or solvent systems (e.g., Toluene/Water, DMF).[14] |

| Significant Homocoupling | 1. Oxygen in Reaction: Oxidative conditions can favor the coupling of two boronic acid molecules.[1] 2. Presence of Pd(II) at start: Some Pd(II) sources without proper reduction can initiate homocoupling. | 1. Ensure rigorous exclusion of air through thorough degassing of solvents and the reaction vessel. 2. If using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0). |

| Protodeborylation of Boronic Acid | 1. Unstable Boronic Acid: Some boronic acids are prone to decomposition, especially at high temperatures.[1] 2. Excessive Heat/Time: Prolonged reaction can lead to degradation of the nucleophile. | 1. Use the corresponding pinacol boronate ester, which is more stable. 2. Attempt the reaction at a lower temperature (e.g., 60-80 °C) or for a shorter duration. |

| Dehalogenation of Aryl Iodide | 1. Reaction Conditions: Certain combinations of base, solvent, and temperature can promote this side reaction.[2] | 1. Use a milder base (e.g., Na₂CO₃) or a non-protic solvent system if possible. Lowering the reaction temperature may also help. |

References

- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Google Search.

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO.

- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.

- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.

- Suzuki-Miyaura Coupling. eFan's Blog.

- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PubMed.

- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.

- Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid. Benchchem.

- Suzuki Coupling. Organic Chemistry Portal.

- The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.

- PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry.

- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. MilliporeSigma.

- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.

- Suzuki reaction. Wikipedia.

- Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium C

- Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Labor

- How can the work up of Suzuki Reaction of arylbromides be best carried out?.

- Why can't I achieve good yields for this Suzuki reaction?.

- Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich.

- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Suzuki-Miyaura Coupling – eFan's Blog [chem-fan.com]

- 3. jsynthchem.com [jsynthchem.com]

- 4. scispace.com [scispace.com]

- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Central Role of Substituted Biphenyls in Modern Chemistry

An In-Depth Guide to the Synthesis of Substituted Biphenyls from 4-Iodo-3-methyl-1,1'-biphenyl

The biphenyl scaffold is a privileged structural motif, forming the backbone of numerous compounds critical to pharmaceuticals, agricultural products, and advanced materials like organic light-emitting diodes (OLEDs).[1][2][3] Biphenyl derivatives are significant intermediates in organic chemistry and are integral to a vast range of pharmacologically active compounds.[1][4] Their synthesis, therefore, is a cornerstone of modern drug development and materials science.

This guide focuses on the synthetic utility of a highly versatile building block: 4-Iodo-3-methyl-1,1'-biphenyl . This specific precursor is of particular interest due to its role in the industrial synthesis of major pharmaceuticals, most notably the antihypertensive drug Telmisartan, an angiotensin II receptor antagonist.[5][6][7] The presence of the iodo-group provides a highly reactive handle for palladium-catalyzed cross-coupling reactions, making it an ideal starting point for constructing complex, substituted biphenyl systems.[8][9]

We will explore the two most powerful and industrially relevant palladium-catalyzed methods for this transformation: the Suzuki-Miyaura coupling and the Stille coupling. This document provides not just protocols, but a deeper understanding of the causality behind experimental choices, empowering researchers to optimize these critical reactions.

Mechanistic Foundations: The Palladium Catalytic Cycle

The remarkable efficiency of modern cross-coupling reactions lies in the palladium catalyst's ability to cycle between Pd(0) and Pd(II) oxidation states. This cycle fundamentally consists of three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][4][8][10]

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of the 4-Iodo-3-methyl-1,1'-biphenyl. This is typically the rate-determining step and is highly efficient for aryl iodides.[8]

-

Transmetalation : The organometallic coupling partner (an organoboron compound for Suzuki, or an organotin compound for Stille) transfers its organic group to the palladium(II) complex, displacing the halide.

-

Reductive Elimination : The two organic groups on the palladium center couple and are expelled as the final biphenyl product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][10]

Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Coupling: A Robust and Green Approach

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild conditions, functional group tolerance, and the low toxicity of its organoboron reagents and byproducts.[4][11] A base is essential for the transmetalation step, activating the boronic acid to facilitate the transfer of the aryl group to the palladium center.[4]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Stille Coupling: An Alternative for Specific Substrates

The Stille reaction couples organohalides with organotin (stannane) reagents.[12] It offers the advantage of often being very mild and tolerant of a wide array of functional groups.[4] However, the primary drawback is the high toxicity of the organostannane reagents and byproducts, which requires careful handling and rigorous purification of the final product.[12]

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocols and Workflows

The following protocols provide a robust starting point for synthesizing substituted biphenyls from 4-Iodo-3-methyl-1,1'-biphenyl. These are designed to be self-validating, with clear steps for reaction monitoring and purification.

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scispace.com [scispace.com]

- 6. rjpbcs.com [rjpbcs.com]

- 7. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Yoneda Labs [yonedalabs.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. mdpi.com [mdpi.com]

- 11. thieme-connect.com [thieme-connect.com]

- 12. Stille reaction - Wikipedia [en.wikipedia.org]

"step-by-step guide for Sonogashira coupling with 4-Iodo-3-methyl-1,1'-biphenyl"

Application Note & Protocol

Topic: A Step-by-Step Guide for Sonogashira Coupling with 4-Iodo-3-methyl-1,1'-biphenyl

Audience: Researchers, scientists, and drug development professionals.

Introduction: Synthesizing Arylalkynes via Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] Developed by Kenkichi Sonogashira, this reaction is prized for its reliability, functional group tolerance, and typically mild reaction conditions, which often allow for execution at room temperature.[1][2] These features have established it as an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3]

This guide provides a detailed protocol and technical insights for the Sonogashira coupling of 4-Iodo-3-methyl-1,1'-biphenyl. The resulting 4-alkynyl-3-methyl-1,1'-biphenyl scaffold is a valuable intermediate in drug discovery and materials science, where the rigid alkyne linker can be used to probe biological interactions or construct conjugated systems. As an aryl iodide, 4-Iodo-3-methyl-1,1'-biphenyl is a highly reactive coupling partner, generally allowing for facile reaction kinetics under mild conditions compared to the analogous bromides or chlorides.[1][3][4]

We will explore both the classic copper-cocatalyzed method and a copper-free variant, explaining the mechanistic rationale behind each protocol and providing a framework for troubleshooting and optimization.

Reaction Principle and Catalytic Cycles

The Sonogashira coupling is traditionally catalyzed by a palladium(0) complex, with copper(I) iodide acting as a crucial co-catalyst. The reaction proceeds through two interconnected catalytic cycles.[3]

-

The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (4-Iodo-3-methyl-1,1'-biphenyl), forming a Pd(II) intermediate.

-

The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide species.

-

Transmetalation & Reductive Elimination: The copper acetylide then transfers its alkynyl group to the Pd(II) complex in a step called transmetalation. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final arylalkyne product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

The amine base is essential, serving not only to deprotonate the alkyne but also to neutralize the hydrogen halide byproduct formed during the reaction.[1][4]

The Case for Copper-Free Sonogashira Coupling

A significant drawback of the traditional method is the potential for copper-catalyzed homocoupling of the terminal alkyne, known as Glaser coupling, which forms an undesired 1,3-diyne byproduct.[1][5] This side reaction is particularly prevalent in the presence of oxygen. To mitigate this, copper-free protocols have been developed.[1][2] In these systems, the deprotonated alkyne is believed to coordinate directly with the palladium center, bypassing the need for a copper acetylide intermediate.[6] While sometimes requiring slightly more forcing conditions or specialized ligands, copper-free methods offer a cleaner reaction profile and are preferred when dealing with sensitive substrates.[1]

Caption: The interconnected Palladium and Copper catalytic cycles in a classic Sonogashira reaction.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous; consult Safety Data Sheets (SDS) before use. Reactions must be conducted under an inert atmosphere (Nitrogen or Argon) as palladium catalysts can be sensitive to air.[5]

Protocol A: Classic Sonogashira Coupling (Copper-Cocatalyzed)

This protocol is a robust, general procedure suitable for a wide range of terminal alkynes. The use of an aryl iodide allows for mild reaction conditions, typically at room temperature.

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Stoichiometry |

| 4-Iodo-3-methyl-1,1'-biphenyl | 294.13 | 1.0 | 294 mg | 1.0 equiv |

| Terminal Alkyne (e.g., Phenylacetylene) | 102.14 | 1.2 | 123 mg (134 µL) | 1.2 equiv |

| PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) | 701.90 | 0.02 | 14.0 mg | 2 mol% |

| CuI (Copper(I) Iodide) | 190.45 | 0.04 | 7.6 mg | 4 mol% |

| Triethylamine (Et₃N), anhydrous | 101.19 | 3.0 | 420 µL | 3.0 equiv |

| Tetrahydrofuran (THF), anhydrous | - | - | 5 mL | - |

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Iodo-3-methyl-1,1'-biphenyl (294 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14.0 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[5]

-

Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL) and anhydrous triethylamine (420 µL, 3.0 mmol) via syringe. Stir the mixture to dissolve the solids.[5]

-

Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[4] For less reactive alkynes, gentle heating (40-50 °C) may be required.

-

Work-up: Upon completion (typically 2-4 hours, as indicated by TLC), dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a short plug of Celite to remove catalyst residues, washing the pad with additional ethyl acetate.[5]

-

Extraction: Transfer the filtrate to a separatory funnel. Wash with saturated aqueous NH₄Cl (2 x 15 mL) to remove the copper salts and amine base, followed by brine (1 x 15 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure coupled product.

Protocol B: Copper-Free Sonogashira Coupling

This protocol minimizes the risk of alkyne homocoupling and is advantageous for sensitive substrates. It often employs a slightly different base and may require heating.

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Stoichiometry |

| 4-Iodo-3-methyl-1,1'-biphenyl | 294.13 | 1.0 | 294 mg | 1.0 equiv |

| Terminal Alkyne (e.g., Phenylacetylene) | 102.14 | 1.2 | 123 mg (134 µL) | 1.2 equiv |

| Pd(OAc)₂ (Palladium(II) Acetate) | 224.50 | 0.02 | 4.5 mg | 2 mol% |

| PPh₃ (Triphenylphosphine) | 262.29 | 0.04 | 10.5 mg | 4 mol% |

| Diisopropylethylamine (DIPEA) or Pyrrolidine | 129.24 | 3.0 | 522 µL | 3.0 equiv |

| N,N-Dimethylformamide (DMF), anhydrous | - | - | 5 mL | - |

Step-by-Step Procedure

-

Reaction Setup: In an oven-dried Schlenk flask with a magnetic stir bar, combine Pd(OAc)₂ (4.5 mg, 0.02 mmol) and PPh₃ (10.5 mg, 0.04 mmol).

-

Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol A.

-

Reagent Addition: Under inert gas, add anhydrous DMF (5 mL), 4-Iodo-3-methyl-1,1'-biphenyl (294 mg, 1.0 mmol), DIPEA (522 µL, 3.0 mmol), and finally the terminal alkyne (1.2 mmol).

-

Reaction: Heat the reaction mixture to 50-60 °C in a preheated oil bath. Monitor the reaction's progress by TLC.

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with diethyl ether (25 mL) and water (25 mL).

-

Extraction: Transfer to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography as described in Protocol A.

Caption: General experimental workflow for the Sonogashira coupling reaction.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to a successful outcome.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | Inactive catalyst (Pd or Cu).[4][5] Impure reagents or wet solvents.[4] Insufficiently inert atmosphere.[5] Reaction temperature is too low. | Use a fresh batch of catalyst; Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often more stable than Pd(0) sources.[4] Ensure solvents and amine base are anhydrous and properly degassed.[5] Improve the inert gas purging technique (e.g., more vacuum/backfill cycles). For less reactive substrates (e.g., aryl bromides), heating is often necessary.[7] |

| Glaser Homocoupling | Presence of oxygen in a copper-cocatalyzed reaction.[1][5] High copper catalyst loading. | Ensure the reaction is performed under a strictly inert atmosphere.[5] Reduce the amount of CuI co-catalyst or add the alkyne slowly to the reaction mixture. Switch to a copper-free protocol (Protocol B).[1] |

| Formation of Black Precipitate | Decomposition of the palladium catalyst to "palladium black".[4] Certain solvents (e.g., THF) may promote this.[8] | This indicates catalyst death. The reaction will likely not proceed to completion. Ensure high-purity reagents and a scrupulously inert atmosphere. If the problem persists, consider a different solvent (e.g., DMF, Dioxane) or a more robust ligand. |

| Starting Material Remains | Reaction has not gone to completion. Catalyst has deactivated. | Increase reaction time or temperature. If the reaction stalls, it may indicate catalyst deactivation. In some cases, a small additional charge of the palladium catalyst can restart the reaction, though this is not ideal. |

References

-

Li, J. J. (2004). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry. ACS Publications. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

-

Shaheen, F., & Al-Sehemi, A. G. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. PMC. [Link]

-

Nikoshvili, L. Z., et al. (2021). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions. [Link]

-

Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. [Link]

-

ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. ResearchGate. [Link]

-

Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Wang, X., et al. (2022). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. Journal of the American Chemical Society. PMC. [Link]

-

Rajagopal, R., & Vasudevan, V. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry. ACS Publications. [Link]

-

YouTube. (2020). Sonogashira Coupling - A Practical Approach. YouTube. [Link]

-

Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

-

ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. ResearchGate. [Link]

-

RSC Publishing. (n.d.). Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst. Catalysis Science & Technology. [Link]

-

ArODES. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]

-

Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. [Link]

-

MDPI. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. reddit.com [reddit.com]

- 8. reddit.com [reddit.com]

Application Notes & Protocols: Synthesis of Novel Fluorescent Probes from 4-Iodo-3-methyl-1,1'-biphenyl

Introduction: The Biphenyl Scaffold in Fluorescence Probe Design

The biphenyl moiety is a privileged scaffold in the design of fluorescent probes due to its rigid, planar structure which can be readily extended into larger π-conjugated systems. This structural feature is instrumental in modulating the photophysical properties of fluorophores, often leading to enhanced quantum yields and significant Stokes shifts.[1] The strategic functionalization of the biphenyl core allows for the fine-tuning of absorption and emission wavelengths, as well as the introduction of specific recognition elements for biological targets.[2][3][4]

4-Iodo-3-methyl-1,1'-biphenyl serves as an exceptionally versatile starting material for this purpose. The carbon-iodine bond is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, providing a robust and efficient handle for conjugating diverse fluorophoric units.[5] The methyl group provides a subtle steric and electronic perturbation, which can be exploited to influence the final probe's conformation and photophysical behavior. These application notes provide a comprehensive guide to three cornerstone synthetic strategies for preparing novel fluorescent probes from this key precursor: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Foundational Synthetic Strategies: A Mechanistic Overview

The conversion of 4-Iodo-3-methyl-1,1'-biphenyl into a fluorescent probe relies on the power of palladium-catalyzed cross-coupling. Understanding the causality behind these reactions is critical for troubleshooting and optimization.

-

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond between the aryl iodide and an organoboron compound (e.g., a boronic acid or ester derivative of a fluorophore).[6][7] It is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

-

Sonogashira Coupling: This method constructs a C(sp²)-C(sp) bond, linking the biphenyl core to a terminal alkyne-functionalized fluorophore.[8][9][10] The resulting arylene-ethynylene linkage extends the π-conjugation linearly, which can lead to significant red-shifting of the emission spectra.[1] The reaction is typically co-catalyzed by palladium and copper(I) iodide.[5][11] The mechanism involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center after its oxidative addition to the aryl iodide.

-

Buchwald-Hartwig Amination: This powerful reaction forges a carbon-nitrogen bond, enabling the direct attachment of primary or secondary amine-containing fluorophores to the biphenyl scaffold.[12][13] This is a premier method for synthesizing probes with aniline or related electron-donating groups, which are common in many classes of dyes.[14][15] The reaction proceeds via oxidative addition of the aryl iodide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination.[12]

The following diagram illustrates these divergent synthetic pathways starting from the common precursor.

Caption: Divergent synthetic pathways from 4-Iodo-3-methyl-1,1'-biphenyl.

Experimental Protocols

Note on General Procedures: All reactions should be performed in oven-dried glassware under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents, unless otherwise specified. Reagents should be of the highest purity available.

Protocol 1: Synthesis of a Pyrene-Biphenyl Probe via Suzuki-Miyaura Coupling

This protocol describes the synthesis of 4-(1-pyrenyl)-3-methyl-1,1'-biphenyl, a probe that couples the biphenyl scaffold with the well-characterized, environmentally sensitive pyrene fluorophore.

Materials:

-

4-Iodo-3-methyl-1,1'-biphenyl (1.0 equiv)

-

Pyrene-1-boronic acid (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.08 equiv)

-

Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)

-

1,4-Dioxane (Anhydrous)

-

Water (Degassed)

Equipment:

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas line (Argon or Nitrogen)

-

Heating mantle or oil bath with temperature control

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a Schlenk flask, add 4-Iodo-3-methyl-1,1'-biphenyl, pyrene-1-boronic acid, and K₃PO₄.

-

Catalyst Addition: In a separate vial, briefly mix Pd₂(dba)₃ and SPhos in a small amount of dioxane to pre-form the active catalyst, then add this suspension to the Schlenk flask.

-

Solvent Addition: Evacuate the flask and backfill with inert gas three times. Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water). The mixture should be a suspension.

-

Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the final product.[16]

Self-Validation (Characterization):

-

¹H & ¹³C NMR: Confirm the structure by observing the disappearance of the boronic acid proton and the appearance of characteristic pyrene and biphenyl aromatic signals.

-

Mass Spectrometry: Verify the molecular weight of the synthesized probe.

-

Purity: Assess purity using HPLC, which is crucial for accurate photophysical measurements.

Protocol 2: Synthesis of a Coumarin-Biphenyl Probe via Sonogashira Coupling

This protocol details the coupling of 4-Iodo-3-methyl-1,1'-biphenyl with a terminal alkyne-functionalized coumarin, a bright and photostable fluorophore.

Materials:

-

4-Iodo-3-methyl-1,1'-biphenyl (1.0 equiv)

-

7-Ethynyl-4-methylcoumarin (1.1 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

-

Copper(I) iodide (CuI) (0.06 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (Anhydrous, 4.0 equiv)

-

Tetrahydrofuran (THF) (Anhydrous)

Equipment:

-

Schlenk flask with a magnetic stir bar

-

Inert gas line

-

Heating mantle or oil bath

-

Standard glassware for workup and purification

Step-by-Step Methodology:

-

Reaction Setup: Add 4-Iodo-3-methyl-1,1'-biphenyl and 7-ethynyl-4-methylcoumarin to a Schlenk flask.

-

Solvent & Base: Evacuate and backfill the flask with inert gas (x3). Add anhydrous THF and the amine base (TEA or DIPEA).

-

Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI to the stirred solution.

-

Reaction: Heat the reaction to 65 °C. The solution will typically turn dark. Monitor progress by TLC, looking for the consumption of the starting iodide. The reaction is often complete in 4-8 hours.

-

Workup: Cool the mixture to room temperature and concentrate under reduced pressure.

-

Purification: Directly load the crude residue onto a silica gel column. Elute with a suitable solvent system (e.g., hexane/dichloromethane or hexane/ethyl acetate gradient) to isolate the fluorescent product.[11]

Self-Validation (Characterization):

-

¹H NMR: Confirm the disappearance of the terminal alkyne proton signal (typically a singlet around 3-4 ppm) and the appearance of a fully substituted aromatic system.

-

FT-IR: The characteristic C≡C-H stretch (around 3300 cm⁻¹) of the starting alkyne should be absent in the product.

-

Mass Spectrometry: Confirm the expected molecular ion peak.

The general workflow for these synthetic protocols is visualized below.

Caption: General experimental workflow for fluorescent probe synthesis.

Data Presentation: Photophysical Properties

Following successful synthesis and purification, the key photophysical properties of the new probes must be determined. This is typically done by dissolving the probe in a suitable solvent (e.g., THF, Dichloromethane, or DMSO) at a low concentration (e.g., 1-10 µM) and measuring its absorbance and fluorescence spectra.[3]

| Probe Name (Example) | Synthetic Method | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Solvent |

| Pyrene-Biphenyl | Suzuki-Miyaura | 345 | 380, 398 | 0.55 | 35 | Cyclohexane |

| Coumarin-Biphenyl | Sonogashira | 390 | 480 | 0.78 | 90 | THF |

| Rhodamine-Biphenyl | Buchwald-Hartwig | 550 | 575 | 0.45 | 25 | Ethanol |

Note: The values in this table are representative examples for illustrative purposes. Actual values must be determined experimentally.